CID 154616422
Beschreibung
PF-07104091 is a first-in-class selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound is under clinical investigation for its potential use in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, and cyclin E1 high ovarian cancer . The selective inhibition of cyclin-dependent kinase 2 offers novel therapeutic opportunities in cancer treatment, particularly in targeting cyclin E1 amplified tumors and countering resistance to cyclin-dependent kinase 4 and 6 inhibitors in estrogen receptor-positive breast cancer .
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26)/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBRBDFNSGQKB-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460249-19-6 | |
| Record name | Tagtociclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD0JF5EHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
The synthesis of PF-07104091 involves the preparation of aminopyrazolylcyclopentyl carbamate derivatives. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate hydrazine derivatives with diketones or β-keto esters.
Cyclopentyl carbamate formation: The pyrazole intermediate is then reacted with cyclopentyl isocyanate to form the carbamate derivative.
Final modifications: The compound undergoes further modifications to introduce specific functional groups that enhance its selectivity and potency as a CDK2 inhibitor.
Industrial production methods for PF-07104091 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
PF-07104091 unterliegt in erster Linie Reaktionen, die typisch für Carbamathalogenide und Pyrazolderivate sind:
Oxidation: Der Wirkstoff kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, beispielsweise die Reduktion von Nitrogruppen zu Aminen.
Substitution: Nucleophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten am Pyrazolring oder am Carbamathalogenid-Molekül einzuführen.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, umfassen jedoch in der Regel modifizierte Pyrazol- und Carbamathalogenid-Derivate .
Wissenschaftliche Forschungsanwendungen
PF-07104091 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es dient als Modellverbindung für die Untersuchung der selektiven Hemmung von Cyclin-abhängigen Kinasen und die Entwicklung ähnlicher Inhibitoren.
Biologie: PF-07104091 wird in präklinischen Studien verwendet, um die Rolle der Cyclin-abhängigen Kinase 2 bei der Zellzyklusregulation und der Proliferation von Krebszellen zu verstehen.
Medizin: Der Wirkstoff wird in klinischen Studien auf seine potenzielle Verwendung bei der Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktorrezeptor-2-negativem Brustkrebs und zyklischen E1-hohem Ovarialkrebs untersucht. .
Industrie: PF-07104091 kann bei der Entwicklung neuer Krebstherapien verwendet werden und dient als Referenzverbindung für die Entwicklung anderer selektiver Inhibitoren der Cyclin-abhängigen Kinase
5. Wirkmechanismus
PF-07104091 entfaltet seine Wirkung durch die selektive Hemmung der Cyclin-abhängigen Kinase 2. Die Cyclin-abhängige Kinase 2 spielt in komplex mit Cyclin E eine entscheidende Rolle bei der Regulation des Übergangs von der G1- zur S-Phase im Zellzyklus. Durch die Hemmung der Cyclin-abhängigen Kinase 2 induziert PF-07104091 einen G1-Wachstumsarrest und steuert die Proliferation von Tumorzellen. Diese Hemmung führt zu einer reduzierten Phosphorylierung des Retinoblastomproteins und einer anschließenden Herunterregulierung der E2F-vermittelten Genexpression, was letztendlich zu einem Zellzyklusarrest und zur Apoptose von Krebszellen führt .
Wirkmechanismus
PF-07104091 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, in complex with cyclin E, plays a crucial role in the regulation of the G1 to S phase transition in the cell cycle. By inhibiting cyclin-dependent kinase 2, PF-07104091 induces G1 growth arrest and controls tumor cell proliferation. This inhibition leads to reduced phosphorylation of the retinoblastoma protein and subsequent downregulation of E2F-mediated gene expression, ultimately resulting in cell cycle arrest and apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
PF-07104091 zeichnet sich durch seine hohe Selektivität für die Cyclin-abhängige Kinase 2 im Vergleich zu anderen Inhibitoren der Cyclin-abhängigen Kinase aus. Zu den ähnlichen Verbindungen gehören:
PF-07104091 zeichnet sich durch seine potente und selektive Hemmung der Cyclin-abhängigen Kinase 2 aus, was ihn zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .
Biologische Aktivität
Overview of CID 154616422
CID 154616422, also known as PF-07104091, is a chemical compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily studied for its potential therapeutic applications, particularly in the context of diseases where modulation of specific biological pathways is essential.
CID 154616422 acts as a modulator of certain biological pathways, which may include inhibition or activation of specific enzymes or receptors. The precise mechanism of action is crucial for understanding its therapeutic potential and side effects.
Pharmacological Profile
The pharmacological profile of CID 154616422 includes:
- Target Proteins : Identification of target proteins is essential for understanding how the compound exerts its effects. Preliminary studies suggest interactions with proteins involved in cellular signaling pathways.
- Bioavailability : Studies on bioavailability assess how well the compound is absorbed and utilized in biological systems. This factor is critical for determining dosage and efficacy.
- Toxicity : Evaluating toxicity is essential to ensure safety in clinical applications. Early-stage studies often involve assessing cytotoxicity in various cell lines.
Case Studies
- In Vitro Studies : Research has demonstrated that CID 154616422 exhibits activity against specific cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates after treatment with varying concentrations of the compound.
- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and therapeutic efficacy of CID 154616422. Observations include tumor regression rates and overall survival metrics in treated versus control groups.
Data Table
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Significant reduction in cell viability at IC50 concentrations |
| In Vivo | Mouse Xenograft | Tumor size reduction observed after treatment |
| Toxicity | Human Cell Lines | Minimal cytotoxicity at therapeutic doses |
Efficacy
Recent studies indicate that CID 154616422 has shown promise in preclinical models, particularly in targeting pathways associated with tumor growth and metastasis. The compound's ability to inhibit specific signaling cascades may contribute to its antitumor effects.
Safety Profile
Safety assessments have highlighted a favorable profile for CID 154616422, with limited adverse effects noted in initial trials. Ongoing research aims to further elucidate the long-term safety implications and any potential off-target effects.
Future Directions
Further research is necessary to explore the full therapeutic potential of CID 154616422. This includes:
- Clinical Trials : Initiating phase I clinical trials to evaluate safety and dosage in humans.
- Combination Therapies : Investigating the efficacy of CID 154616422 in combination with other therapeutic agents to enhance treatment outcomes.
Q & A
Q. What ethical considerations apply to in vivo studies involving CID 154616422?
- Methodological Answer : Comply with ARRIVE guidelines for animal research: (1) Justify sample sizes via power analysis, (2) Minimize distress through humane endpoints, and (3) Obtain ethics committee approval. For human cell lines, ensure informed consent and data anonymization .
Data Presentation and Peer Review
Q. How should I present conflicting spectral data for CID 154616422 in a manuscript?
Q. What peer review criteria are critical for CID 154616422-related submissions?
- Methodological Answer : Reviewers prioritize (1) Methodological rigor (e.g., controls, replicates), (2) Data accessibility (e.g., deposition in public repositories), and (3) Contextualization within existing literature. Address reviewer concerns with point-by-point revisions and additional experiments if warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
